N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide
Description
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Properties
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-12(2,3)10-15-11(18-16-10)14-9(17)8-6-4-5-7-13-8/h4-7H,1-3H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCLPKBPCXNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solventwater or acetic acid; temperatureroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperatureroom temperature to reflux.
Substitution: Nucleophiles such as amines or thiols; solventdichloromethane or ethanol; temperatureroom temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit the growth of cancer cells.
Biological Research: It is used in studies investigating the inhibition of bacterial and fungal growth, showcasing antimicrobial and antifungal properties.
Chemical Biology: The compound is employed in research focused on understanding its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities, including antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Another isomer with potential therapeutic applications, though its biological activity may differ slightly from 1,3,4-thiadiazole.
1,2,4-Thiadiazole: The parent compound of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide, known for its diverse biological activities.
1,2,5-Thiadiazole:
Uniqueness
This compound is unique due to the presence of both the thiadiazole and pyridine moieties, which contribute to its distinct chemical and biological properties. The tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for further development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
